4-Chloro-4'-(dimethylamino)benzhydrol
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Description
4-Chloro-4’-(dimethylamino)benzhydrol is an organic compound . It is a derivative of benzhydrol, where one of the hydrogen atoms in the benzhydrol molecule is replaced by a chlorine atom .
Synthesis Analysis
The synthesis of benzhydrol derivatives, which includes 4-Chloro-4’-(dimethylamino)benzhydrol, can be achieved using anisole and substituted benzaldehydes in the presence of a salen metal catalyst at high temperature and pressure . The compounds are isolated in good yield and are characterized by spectral and analytical methods .Molecular Structure Analysis
The molecular formula of 4-Chloro-4’-(dimethylamino)benzhydrol is C15H16ClNO . Its molecular weight is 261.747 . The exact mass is 261.092041 .Chemical Reactions Analysis
Benzhydrols, including 4-Chloro-4’-(dimethylamino)benzhydrol, can undergo oxidation to yield corresponding benzophenones . This reaction is first-order in N-bromosuccinimide (NBS), substrate, and ç+ .Physical and Chemical Properties Analysis
4-Chloro-4’-(dimethylamino)benzhydrol has a density of 1.2±0.1 g/cm3 . Its boiling point is 418.0±40.0 °C at 760 mmHg . The flash point is 206.6±27.3 °C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(dimethylamino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10,15,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBKLFJNVWHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222130 |
Source
|
Record name | 4-Chloro-α-[4-(dimethylamino)phenyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-40-5 |
Source
|
Record name | 4-Chloro-α-[4-(dimethylamino)phenyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844683-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-[4-(dimethylamino)phenyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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